molecular formula C6H5ClN2 B6237723 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 2107352-73-6

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B6237723
CAS No.: 2107352-73-6
M. Wt: 140.6
InChI Key:
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Description

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 1-methylpyrrole with a chlorinating agent, such as thionyl chloride, in the presence of a solvent like dichloromethane. The nitrile group can be introduced through a subsequent reaction with a cyanating agent, such as sodium cyanide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and nitrile groups makes it a versatile compound for various chemical transformations and research applications .

Properties

CAS No.

2107352-73-6

Molecular Formula

C6H5ClN2

Molecular Weight

140.6

Purity

95

Origin of Product

United States

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